

physicochemical characteristics of 1,4-Dioxa-8-azaspiro[4.5]decane HCl

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Compound of Interest

Compound Name: 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

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An In-depth Technical Guide on the Physicochemical Characteristics of 1,4-Dioxa-8-azaspiro[4.5]decane HCl

This technical guide provides a comprehensive overview of the physicochemical properties of **1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (HCl)** and its corresponding free base. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of novel therapeutic agents.

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic system containing both a piperidine and a 1,3-dioxolane ring. Its structure, essentially a protected form of 4-piperidone, makes it a valuable intermediate in organic synthesis. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base, which is a liquid at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This scaffold is of particular interest in medicinal chemistry for the development of ligands targeting various receptors and transporters. Notably, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the sigma-1 ($\sigma 1$) receptor, a protein implicated in numerous neurological and psychiatric disorders. [\[4\]](#)[\[5\]](#) Understanding the fundamental physicochemical properties of this core structure is essential for its effective use in the design and synthesis of new pharmacologically active molecules.

Physicochemical Data

The quantitative physicochemical data for 1,4-Dioxa-8-azaspiro[4.5]decane HCl and its free base are summarized below. These tables facilitate a clear comparison of the properties of both forms of the compound.

Table 1: Physicochemical Properties of **1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride**

Property	Value	Reference(s)
CAS Number	42899-11-6	[6] [7] [8]
Molecular Formula	C ₇ H ₁₃ NO ₂ ·HCl	[6] [7]
Molecular Weight	179.64 g/mol	[6] [7]
IUPAC Name	1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride	N/A
Appearance	Solid (form not specified)	Assumed from salt form
Melting Point	Data not available in cited literature	N/A
Solubility	Data not available in cited literature	N/A

Table 2: Physicochemical Properties of **1,4-Dioxa-8-azaspiro[4.5]decane (Free Base)**

Property	Value	Reference(s)
CAS Number	177-11-7	[1] [9] [10]
Molecular Formula	C ₇ H ₁₃ NO ₂	[1] [9] [10]
Molecular Weight	143.18 g/mol	[1] [9] [10]
Appearance	Liquid	[1] [10]
Boiling Point	108-111 °C at 26 mmHg	[3] [10]
Density	1.117 g/mL at 20 °C	[10]
Refractive Index (n _{20/D})	1.4819	[10]
Flash Point	81 °C (177.8 °F) - closed cup	[10]
Solubility	Soluble in water (Partly miscible)	[3]
pKa	Data not available in cited literature	N/A

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized laboratory procedures. The following sections detail the general methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid, such as the HCl salt, is a critical indicator of purity. It is determined as a temperature range from the initial appearance of liquid (T₁) to the complete liquefaction of the solid (T₂).[\[11\]](#)

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[\[12\]](#) The sample must be compacted at the bottom of the tube to ensure uniform heating.[\[2\]](#)[\[12\]](#)

- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[13]
- Measurement:
 - An initial, rapid heating run (e.g., 10-20 °C/min ramp) may be performed to determine an approximate melting range.[2]
 - The apparatus is allowed to cool. A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[12]
 - The heating rate is then reduced significantly (1-2 °C/min) to allow for thermal equilibrium between the sample, heating block, and thermometer.[12]
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as T1. The temperature at which the last solid crystal disappears is recorded as T2. The melting point is reported as the range T1-T2.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[14]

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, PBS) in a sealed flask or vial. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[14]
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is typically achieved by centrifugation or filtration to obtain a clear, saturated solution (supernatant).[14]
- Concentration Analysis: The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC), UV-Vis spectroscopy, or NMR.[6] The measured concentration represents the equilibrium solubility of the compound at that temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of a compound. A well-prepared sample is critical for obtaining a high-quality spectrum.

- **Sample Preparation:** For a typical ^1H NMR spectrum, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6).[15] The deuterated solvent minimizes solvent signals in the proton spectrum and is used for the spectrometer's field-frequency lock.[15]
- **Filtration:** To remove any particulate matter that could degrade spectral quality, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
- **Internal Standard (Optional):** A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to the solvent to provide a chemical shift reference at 0 ppm.
- **Data Acquisition:** The capped NMR tube is placed in the NMR spectrometer, and the data is acquired. For ^{13}C NMR, larger sample quantities (50-100 mg) and longer acquisition times are typically required due to the lower natural abundance of the ^{13}C isotope.[15]

Visualization

The following diagrams illustrate a relevant experimental workflow and a biological signaling pathway where derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane play a crucial role.

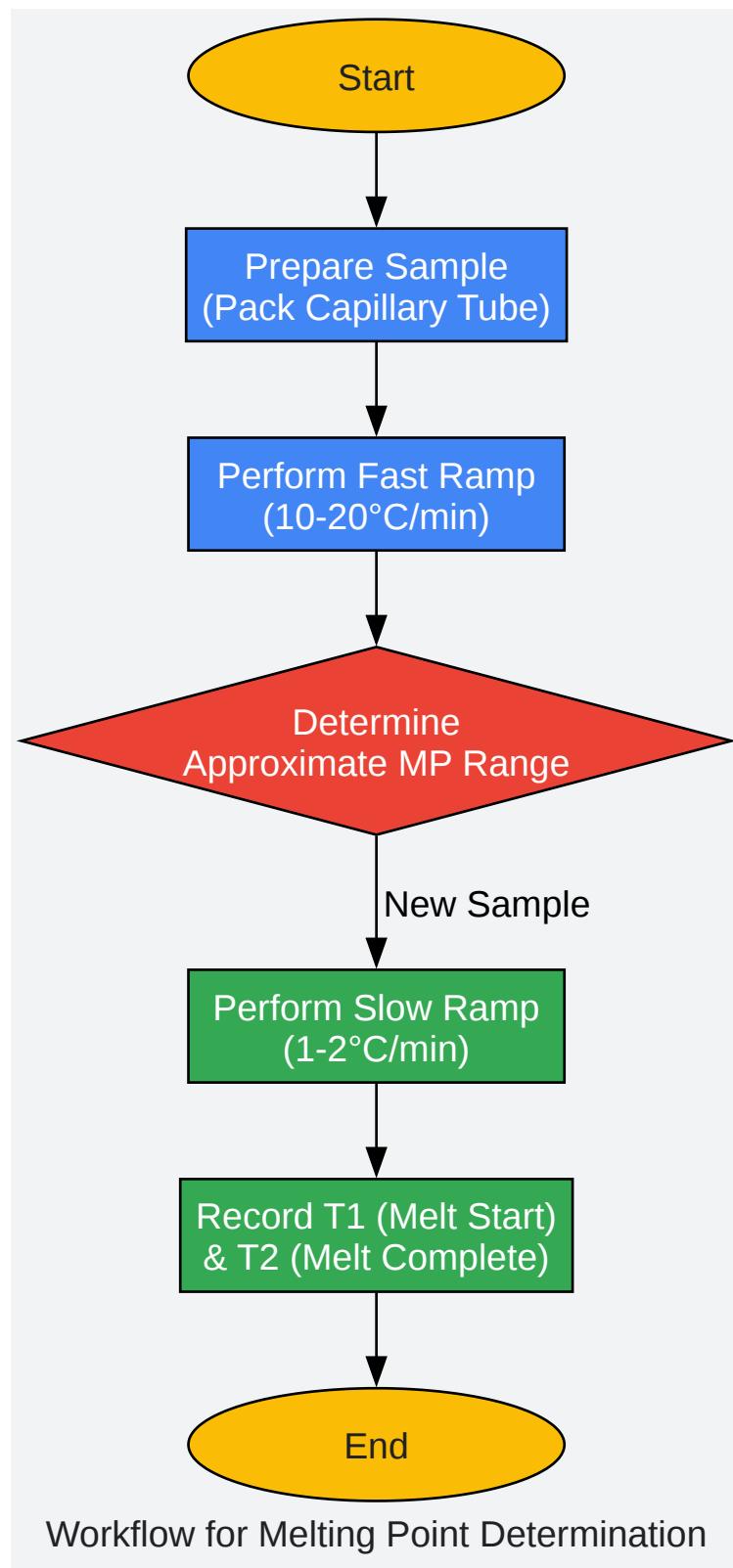
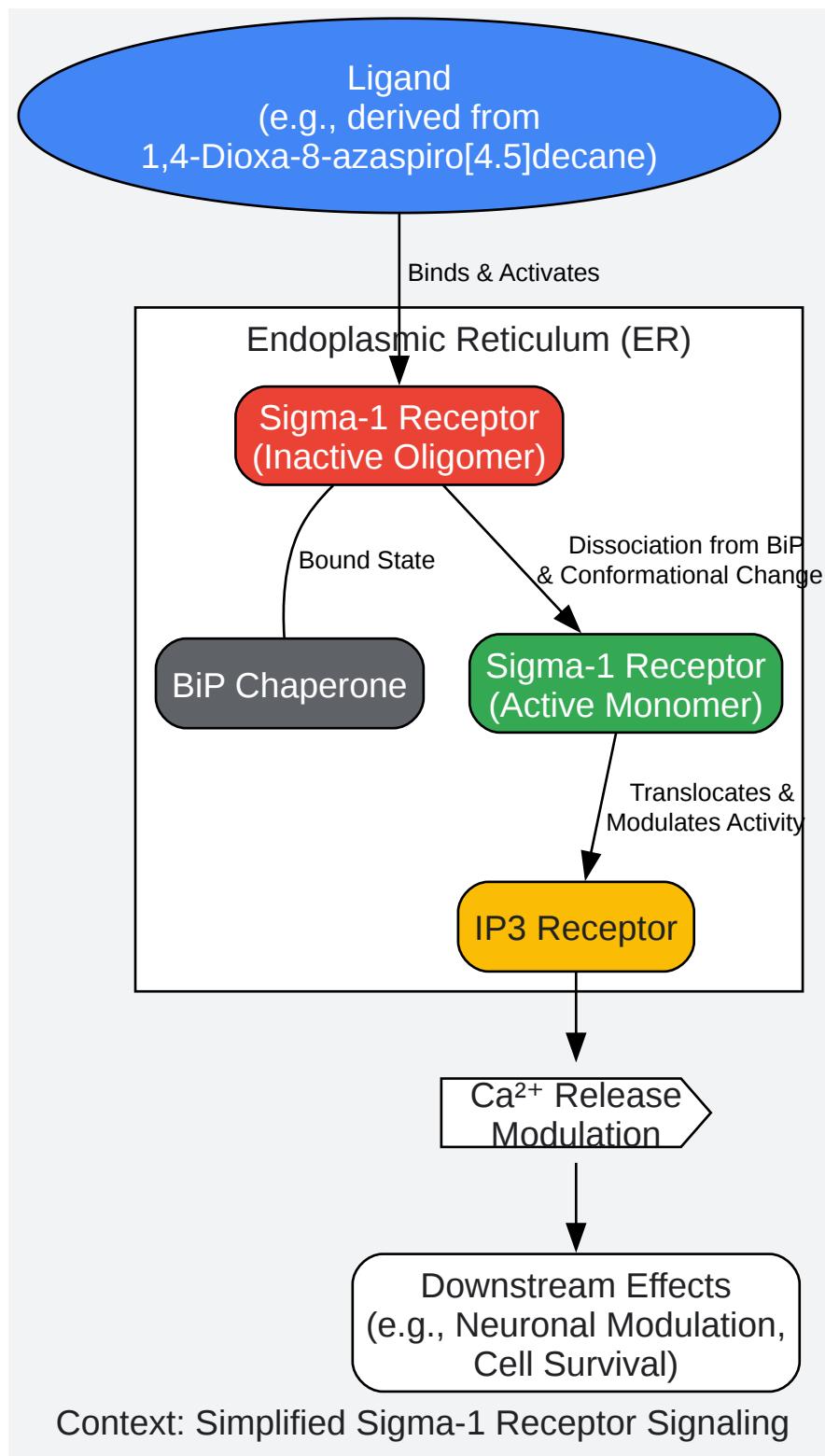
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Figure 1. A standardized workflow for determining the melting point of a solid compound.



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Figure 2. Role of a ligand in the Sigma-1 receptor signaling pathway.

As a chaperone protein at the endoplasmic reticulum (ER), the sigma-1 receptor ($\sigma 1R$) is involved in regulating calcium signaling and cellular stress responses.^[16] In its inactive state, it is complexed with the BiP chaperone.^[16] Upon binding by a ligand (agonist), the $\sigma 1R$ dissociates from BiP and can translocate to modulate the activity of other proteins, such as the IP3 receptor, thereby influencing intracellular calcium levels and downstream cellular functions.^{[16][17]} Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane are frequently used as scaffolds to create such high-affinity ligands.^{[4][5]}

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